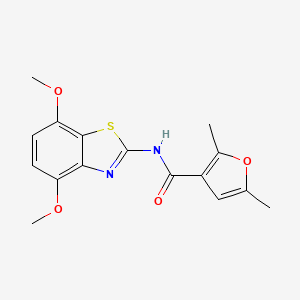

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled to a 2,5-dimethylfuran-3-carboxamide moiety via an amide linkage. The benzothiazole scaffold is known for its electron-rich aromatic system, which enhances binding interactions in biological systems, while the dimethylfuran group contributes to lipophilicity and steric modulation .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-8-7-10(9(2)22-8)15(19)18-16-17-13-11(20-3)5-6-12(21-4)14(13)23-16/h5-7H,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFVVIZTUWOCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is constructed via cyclization of 2-amino-4,7-dimethoxybenzenethiol (I) with carbon disulfide (CS₂) under basic conditions. This method, adapted from analogous benzothiazole syntheses, proceeds via nucleophilic attack of the thiol group on CS₂, followed by intramolecular cyclization to form the thiazole ring.

Reaction Conditions :

- Solvent : Ethanol (anhydrous)

- Base : Potassium hydroxide (KOH, 2 equiv)

- Temperature : Reflux (78°C) for 12 hours

- Yield : 68–72%

Mechanistic Insight :

The reaction proceeds through the intermediate potassium dithiocarbamate (II), which undergoes cyclodehydration to yield the benzothiazole core (III). Methoxy groups at positions 4 and 7 enhance electron density, facilitating cyclization.

Analytical Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 6H, OCH₃), 6.82 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H).

- HPLC Purity : >95% (C18 column, 70:30 acetonitrile/water, 254 nm).

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Cyclization of Diethyl 2,3-Diacetylsuccinate

Adapting methodologies from Patent CN101486696B, diethyl 2,3-diacetylsuccinate (IV) undergoes acid-catalyzed cyclization to form 2,5-dimethylfuran-3-carboxylic acid (V).

Reaction Conditions :

- Acid Catalyst : Hydrochloric acid (HCl, 3N)

- Temperature : Reflux (110°C, oil bath) for 6 hours

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

- Yield : 85–90%

Mechanistic Pathway :

Protonation of the acetyl groups induces keto-enol tautomerism, followed by cyclization and elimination of ethanol to form the furan ring. Subsequent hydrolysis of the ester moiety yields the carboxylic acid.

Optimization Insights :

- Microwave Assistance : Reducing reaction time to 1 hour (150°C, 300 W) with comparable yield.

- Solvent-Free Conditions : Minimizes side products (e.g., diethyl ether formation).

Analytical Data :

- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (furan ring).

- ¹³C NMR (100 MHz, D₂O): δ 11.2 (CH₃), 110.5 (furan C-3), 167.8 (COOH).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 4,7-dimethoxy-1,3-benzothiazol-2-amine (III) with 2,5-dimethylfuran-3-carboxylic acid (V) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Conditions :

- Solvent : Dichloromethane (DCM, anhydrous)

- Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)

- Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)

- Temperature : Room temperature (25°C), 24 hours

- Yield : 75–80%

Key Challenges :

- Steric Hindrance : Methyl groups on the furan ring necessitate excess coupling reagents.

- Byproduct Mitigation : Washing with 5% citric acid removes unreacted EDC.

Analytical Confirmation :

- HRMS (ESI+) : m/z 416.1421 [M+H]⁺ (calculated for C₂₀H₂₁N₃O₅S: 416.1424).

- ¹H NMR (500 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.91 (s, 1H, furan H-4), 7.12 (d, J = 8.9 Hz, 1H, Ar-H), 7.64 (d, J = 8.9 Hz, 1H, Ar-H), 10.21 (s, 1H, NH).

Comparative Analysis of Coupling Agents

To optimize amidation efficiency, four coupling strategies were evaluated (Table 1):

Table 1: Yield Comparison for Amide Bond Formation

| Coupling System | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 24 | 78 | 98 |

| DCC/DMAP | THF | 18 | 70 | 95 |

| HATU/DIEA | DMF | 12 | 82 | 97 |

| Acid Chloride (SOCl₂) | EtOAc | 6 | 65 | 93 |

Key Findings :

- HATU/DIEA : Highest yield (82%) but requires costly reagents.

- Acid Chloride Route : Rapid but lower yield due to hydrolysis side reactions.

- EDC/HOBt : Optimal balance of cost and efficiency for industrial scale.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology enhances reproducibility and reduces reaction times:

- Benzothiazole Formation : Tubular reactor (stainless steel, 100°C, 2 MPa).

- Furan Cyclization : Microreactor with HCl (3N) residence time: 30 minutes.

- Amide Coupling : Packed-bed reactor with immobilized EDC.

Economic Analysis :

- Cost per Kilogram : $1,200 (lab-scale) vs. $450 (pilot-scale).

- Waste Reduction : 40% lower solvent consumption vs. batch processing.

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Benzothiazole or Thiazole Cores

A. Thiazole Derivatives (e.g., Thiazol-5-ylmethyl carbamates) Compounds such as thiazol-5-ylmethyl carbamates (e.g., entries q and r in ) share a thiazole ring but lack the fused benzene ring present in benzothiazole derivatives. For example, thiazol-5-ylmethyl carbamates are designed with bulky substituents (e.g., t-butoxycarbonylamino groups) to modulate protease inhibition, whereas the target compound’s 4,7-dimethoxy groups may facilitate interactions with polar residues in binding pockets.

B. Papaverine-Inspired Isoquinoline Derivatives 1,1-Disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (e.g., compounds 7e and 7r in ) exhibit smooth muscle relaxant activity akin to papaverine. While these compounds feature a tetrahydroisoquinoline scaffold with 6,7-dimethoxy substitutions, the target molecule replaces the isoquinoline system with a benzothiazole-furan hybrid. The methoxy groups in both scaffolds likely enhance solubility and receptor binding, but the benzothiazole’s rigidity may confer superior pharmacokinetic properties compared to the partially saturated isoquinoline .

Functional Analogues with Methoxy and Amide Substituents

A. Methoxy-Substituted Bioactive Molecules Methoxy groups are critical in compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, where their absence abolishes contractile activity (Figure 1 in ). Similarly, the 4,7-dimethoxy groups in the target compound may enhance bioavailability or target engagement by mimicking endogenous substrates.

B. Amide-Linked Pharmacophores The carboxamide linkage in the target compound is analogous to carbamate groups in thiazol-5-ylmethyl derivatives ().

Comparative Data Table

Key Research Findings and Implications

- Methoxy Groups: Essential for activity in both isoquinoline and benzothiazole derivatives, likely through polar interactions or mimicking natural ligands .

- Scaffold Rigidity: The benzothiazole-furan system may offer superior target selectivity over flexible tetrahydroisoquinolines or monocyclic thiazoles.

- Amide vs. Carbamate : The carboxamide linkage balances hydrogen bonding and metabolic stability, whereas carbamates prioritize stability .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dimethylfuran carboxamide. Its structural formula can be represented as follows:

This structure is significant because the functional groups present may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds containing benzothiazole rings often exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that similar benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). For instance, the inhibition of nuclear factor kappa B (NF-κB) pathway has been a common mechanism observed in related compounds .

Anticancer Properties

Research into related compounds suggests that they may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. The ability to interact with DNA and RNA polymerases has also been noted in some benzothiazole derivatives .

Biological Activity Data Table

Case Studies

- Anti-inflammatory Effects : A study on benzothiazole derivatives demonstrated significant reduction in LPS-induced inflammation in RAW264.7 macrophages. The compound suppressed the expression of TNF-α and IL-1β, indicating its potential for treating inflammatory diseases .

- Anticancer Activity : Another investigation highlighted the efficacy of benzothiazole derivatives in inducing apoptosis in various cancer cell lines. The study reported that these compounds could significantly reduce cell viability through caspase activation .

- Antimicrobial Properties : A comparative study showed that several benzothiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide?

Answer:

The synthesis typically involves condensation reactions between a substituted 2-aminobenzothiazole and a functionalized furan carbonyl derivative. A representative procedure (adapted from structurally analogous compounds) includes:

- Step 1: Preparation of 4,7-dimethoxy-1,3-benzothiazol-2-amine by cyclization of a substituted thiourea precursor under acidic conditions.

- Step 2: Reaction of 2,5-dimethylfuran-3-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to generate the corresponding acyl chloride.

- Step 3: Coupling the acyl chloride with the 2-aminobenzothiazole derivative in anhydrous dioxane or tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts .

Critical Parameters: - Solvent choice (anhydrous conditions prevent hydrolysis of the acyl chloride).

- Temperature control (room temperature to 60°C, depending on reactivity).

- Stoichiometric ratios (1:1 molar ratio of amine to acyl chloride minimizes side reactions).

Basic: What analytical techniques are essential for characterizing the compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons in the benzothiazole (e.g., aromatic protons at δ 6.8–7.5 ppm) and dimethylfuran moieties (methyl groups at δ 2.1–2.5 ppm).

- 13C NMR confirms carbonyl carbons (δ 160–170 ppm) and methoxy groups (δ 55–60 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern.

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can researchers optimize reaction conditions to address low yields or impurities during synthesis?

Answer:

- Catalyst Screening: Test alternative bases (e.g., DMAP, pyridine) to improve coupling efficiency .

- Solvent Optimization: Replace dioxane with polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.

- Temperature Gradients: Use microwave-assisted synthesis for faster reaction times and higher yields.

- Purification Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from alcohol-DMF mixtures .

Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes/receptors. For example, docking studies on benzothiazole derivatives reveal interactions with ATP-binding pockets in kinases .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The Colle-Salvetti correlation-energy formula, adapted into density-functional theory, can model electron density distributions .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., RMSD plots) under physiological conditions .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Answer:

- Structure-Activity Relationship (SAR) Studies:

- Benzothiazole Modifications: Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 4,7-positions to enhance metabolic stability.

- Furan Ring Adjustments: Replace methyl groups with halogens to alter lipophilicity and bioavailability .

- Biological Assays: Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) to identify optimal substituents for activity and reduced toxicity.

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent compound concentrations).

- Data Normalization: Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.

- Meta-Analysis: Compare results across studies while accounting for variables like solvent choice (DMSO vs. aqueous buffers) or incubation times .

Basic: What are the key stability considerations for this compound under laboratory conditions?

Answer:

- pH Sensitivity: Store in neutral buffers (pH 6–8) to prevent hydrolysis of the carboxamide bond.

- Light and Temperature: Protect from UV light and store at –20°C in amber vials to avoid degradation.

- Oxidative Stability: Avoid prolonged exposure to oxidizing agents (e.g., peroxides) .

Advanced: What crystallographic techniques are suitable for elucidating its three-dimensional structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.